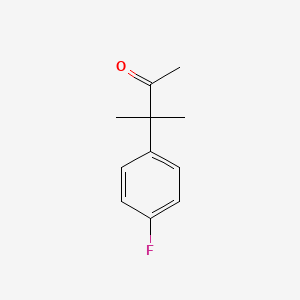

3-(4-Fluorophenyl)-3-methylbutan-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds to 3-(4-Fluorophenyl)-3-methylbutan-2-one involves practical and efficient routes. For instance, a short, technically feasible route was developed for the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid with an overall yield of 80%, starting from 4-fluorophenylacetic acid. This process utilized asymmetric hydrogenation and crystallization techniques to achieve high purity and yield (Crameri, Foricher, Scalone, & Schmid, 1997).

Molecular Structure Analysis

The molecular structure of compounds related to this compound showcases interesting features. For example, the 3-methylbutanoyl group and the 5-fluorouracil unit of a structurally related compound are essentially coplanar, indicating specific orientation and interactions at the molecular level that could influence its chemical behavior and reactivity (Lehmler & Parkin, 2008).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are characterized by their efficiency and selectivity. A novel procedure for the preparation of 3-(4-alkoxyphenyl)-3-methylbutan-2-one demonstrates excellent yield via polymer-supported AlCl3-catalyzed rearrangement, followed by O-alkylation under microwave irradiation conditions (Gopalakrishnan, Kasinath, & Singh, 2002).

Physical Properties Analysis

The physical properties of this compound derivatives, such as crystallinity, melting points, and solubility, are crucial for understanding their behavior in different environments. Single crystals of related compounds have been grown using mixed solvent systems, providing insights into their structural and crystalline properties through X-ray diffraction, FT-IR, FT-Raman, and thermal analyses (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are integral to understanding the applications and functionality of this compound derivatives. Studies on related compounds reveal their structural and tautomeric characteristics, demonstrating the compound's high reactivity and the influence of intramolecular hydrogen bonds on its stability (Maharramov et al., 2010).

Wissenschaftliche Forschungsanwendungen

Chemical Syntheses and Analytical Characterizations

The compound has been investigated in the context of chemical syntheses and analytical characterizations. One study detailed the synthesis and comprehensive analytical characterizations of a set of related substances, highlighting the complexity of differentiating between various isomers in the presence of substituents like fluorine. This study underscores the significance of advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, for the precise identification and differentiation of closely related chemical compounds (Dybek et al., 2019).

Advancements in Synthetic Methodologies

Research has also explored innovative synthetic methodologies involving 3-(4-Fluorophenyl)-3-methylbutan-2-one. One study reported an improved synthesis method for related compounds, using microwave-assisted ketone-ketone rearrangement. This novel procedure, catalyzed by polymer-supported AlCl3, demonstrated high yields and efficiency, showcasing the potential of microwave irradiation in enhancing chemical synthesis processes (Gopalakrishnan, Kasinath, & Pradeep Singh, 2002).

Applications in Material Science

In material science, the compound has been investigated for its role in creating nematic and smectic liquid crystals with specific properties. A study explored the synthesis of derivatives and their application as nematic materials and additives to ferroelectric liquid crystals, highlighting the impact of terminal chain substitution on their thermal and electro-optical properties (Jankowiak et al., 2008).

Contributions to Medical Research

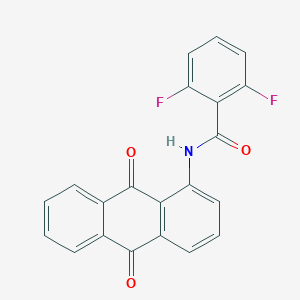

In the medical field, the compound's derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. A study highlighted the potential of these derivatives as anticancer agents, providing insights into the relationship between molecular structure and antiproliferative effects (Dullin et al., 2006).

Wirkmechanismus

The mechanism of action of similar compounds has been studied. For example, 5FDQD, a neutral ligand for the FMN riboswitch, has been found to be active against Clostridium difficile infection in mice . Another study reported the antinociceptive and anti-inflammatory effects of a new triazole derivative, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), and suggested that its antinociceptive effect involves the modulation of ASICs/TRPV1 channels by the opioid/KATP pathway .

Safety and Hazards

Safety data sheets for similar compounds indicate that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Zukünftige Richtungen

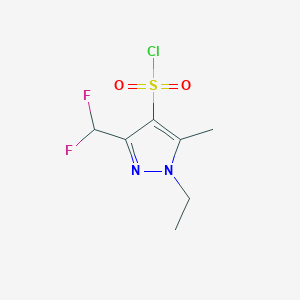

Future research could focus on the synthesis of new derivatives of “3-(4-Fluorophenyl)-3-methylbutan-2-one” and their potential applications. For instance, a recently synthesized compound, 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole (2), was obtained via a one-pot synthetic sequence, including g-C3N4-catalyzed heterogeneous photochemical trifluoromethylation of vinyl azide .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEFKCZOMFPUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)

![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)

![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)

![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)